N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide
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Overview
Description
Starting Material: tert-Butylamine.
Reagent: The benzenesulfonamide intermediate.
Conditions: This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Addition of the Oxolane Ring
Starting Material: 2-(Oxolan-2-yl)ethylamine.
Reagent: The tert-butylated benzenesulfonamide.
Conditions: This step may involve heating and the use of a catalyst to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide would likely involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Purification Techniques: Such as recrystallization, distillation, or chromatography to ensure the purity of the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the structure and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core
Starting Material: Benzenesulfonyl chloride.
Reagent: Ammonia or a primary amine.
Conditions: The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonamide group to an amine.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonamide group.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide exerts its effects involves:
Molecular Targets: Enzymes or receptors that are crucial for bacterial survival or proliferation.
Pathways Involved: Inhibition of enzyme activity, disruption of cell wall synthesis, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzenesulfonamide: Lacks the oxolane ring and methyl group.
2-Methylbenzenesulfonamide: Lacks the tert-butyl group and oxolane ring.
N-tert-butyl-2-methylbenzenesulfonamide: Lacks the oxolane ring.
Uniqueness
Structural Features: The presence of the oxolane ring and the specific arrangement of functional groups make N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide unique.
Chemical Properties:
Properties
IUPAC Name |
N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13-15(18-11-10-14-7-6-12-22-14)8-5-9-16(13)23(20,21)19-17(2,3)4/h5,8-9,14,18-19H,6-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCAOLIVKAHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC(C)(C)C)NCCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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